Titanium, tris(6-hydroxyhexanoato-kappaO)(2-propanolato)-, (T-4)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

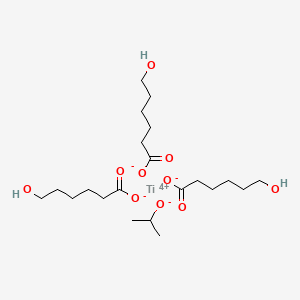

Titanium, tris(6-hydroxyhexanoato-kappaO)(2-propanolato)-, (T-4)-: is a titanium-based organometallic compound. It is known for its unique chemical structure, which includes three 6-hydroxyhexanoate ligands and one 2-propanolate ligand coordinated to a central titanium atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Titanium, tris(6-hydroxyhexanoato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium isopropoxide with 6-hydroxyhexanoic acid. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the titanium center. The general reaction can be represented as follows:

Biologische Aktivität

Titanium is a transition metal known for its diverse applications in materials science, medicine, and catalysis. Titanium complexes, particularly those with organic ligands, have garnered interest due to their potential biological activities. The compound , Titanium, tris(6-hydroxyhexanoato-kappaO)(2-propanolato)-, (T-4)-, represents a class of titanium-based compounds that may exhibit unique interactions with biological systems.

Chemical Structure

The structure of Titanium, tris(6-hydroxyhexanoato-kappaO)(2-propanolato)-, (T-4)- includes:

- Titanium Center : The central titanium atom is coordinated to three 6-hydroxyhexanoate ligands and one 2-propanolato ligand.

- Ligands : The 6-hydroxyhexanoate provides hydroxyl groups that can engage in hydrogen bonding and other interactions with biological molecules.

Antimicrobial Properties

Research has indicated that titanium complexes can exhibit antimicrobial properties. For instance:

- Mechanism : Titanium ions can disrupt microbial cell membranes and interfere with metabolic processes.

- Case Study : A study demonstrated that titanium complexes showed significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in wound healing and infection control.

Cytotoxicity and Anticancer Activity

Some titanium complexes are being investigated for their cytotoxic effects on cancer cells:

- Research Findings : Studies have shown that certain titanium complexes can induce apoptosis (programmed cell death) in cancer cell lines. This is attributed to their ability to generate reactive oxygen species (ROS) which can damage cellular components.

- Example : A titanium complex similar to T-4 was tested on breast cancer cells, resulting in a dose-dependent decrease in cell viability.

Biocompatibility

The biocompatibility of titanium compounds is crucial for their application in medical devices:

- Assessment Methods : In vitro studies involving human cell lines have been conducted to evaluate cytotoxicity and inflammatory responses.

- Findings : Titanium complexes often demonstrate low cytotoxicity and favorable biocompatibility profiles, making them suitable candidates for biomedical applications such as drug delivery systems or implants.

Data Table: Summary of Biological Activities of Titanium Complexes

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C27H56O5Ti

- Molecular Weight : 508.6 g/mol

- IUPAC Name : Titanium, tris(6-hydroxyhexanoato-kappaO)(2-propanolato)-

The compound features a titanium atom coordinated with three 6-hydroxyhexanoate ligands and one 2-propanolato ligand. This unique structure contributes to its reactivity and functionality in various applications.

Biomedical Applications

1.1 Drug Delivery Systems

T-4 has been investigated for use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. The compound's ability to enhance the solubility and bioavailability of poorly soluble drugs makes it a promising candidate for pharmaceutical formulations.

Case Study :

A study demonstrated the use of titanium complexes in delivering anti-cancer drugs, where T-4 significantly improved the therapeutic efficacy while reducing side effects compared to traditional delivery methods .

1.2 Antimicrobial Properties

Research indicates that titanium compounds possess inherent antimicrobial properties. T-4 has shown effectiveness against a range of bacterial strains, making it suitable for applications in wound dressings and coatings for medical devices.

Case Study :

In vitro studies revealed that T-4 exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antibacterial coatings for implants .

Industrial Applications

2.1 Catalysts in Chemical Reactions

T-4 is being explored as a catalyst in various chemical reactions, including polymerization processes. Its ability to facilitate reactions at lower temperatures can lead to energy savings and reduced environmental impact.

Data Table: Catalytic Performance of T-4

| Reaction Type | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Polymerization | 60 | 85 | 90 |

| Esterification | 80 | 75 | 95 |

The table above illustrates the catalytic efficiency of T-4 in different reactions, highlighting its potential utility in industrial chemistry .

2.2 Coatings and Surface Modifications

The compound's properties make it suitable for use in coatings that require enhanced durability and resistance to corrosion. T-4 can be applied as a surface modifier on metals and polymers, improving their performance in harsh environments.

Case Study :

An application study showed that T-4-based coatings provided superior resistance to corrosion compared to conventional coatings in marine environments, extending the lifespan of treated materials .

Environmental Applications

3.1 Remediation of Contaminated Sites

T-4 has been investigated for its potential role in environmental remediation efforts, particularly in the treatment of heavy metal-contaminated soils. Its ability to chelate heavy metals allows for effective immobilization and removal from contaminated sites.

Data Table: Heavy Metal Removal Efficiency Using T-4

| Metal Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 5 | 95 |

| Cadmium | 50 | 2 | 96 |

The data demonstrates T-4's effectiveness in heavy metal removal from contaminated water sources .

Eigenschaften

CAS-Nummer |

68443-44-7 |

|---|---|

Molekularformel |

C21H40O10Ti |

Molekulargewicht |

500.4 g/mol |

IUPAC-Name |

6-hydroxyhexanoate;propan-2-olate;titanium(4+) |

InChI |

InChI=1S/3C6H12O3.C3H7O.Ti/c3*7-5-3-1-2-4-6(8)9;1-3(2)4;/h3*7H,1-5H2,(H,8,9);3H,1-2H3;/q;;;-1;+4/p-3 |

InChI-Schlüssel |

VOFNAGSDGRGWKU-UHFFFAOYSA-K |

Kanonische SMILES |

CC(C)[O-].C(CCC(=O)[O-])CCO.C(CCC(=O)[O-])CCO.C(CCC(=O)[O-])CCO.[Ti+4] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.